molecular formula C8H9NO3 B1332702 Methyl 4-methoxypyridine-2-carboxylate CAS No. 29681-43-4

Methyl 4-methoxypyridine-2-carboxylate

Cat. No. B1332702
CAS RN: 29681-43-4
M. Wt: 167.16 g/mol
InChI Key: OJDKENGKKYVJLY-UHFFFAOYSA-N
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Description

Methyl 4-methoxypyridine-2-carboxylate is a chemical compound that is part of the pyridine family, characterized by a pyridine ring which is a basic heterocyclic organic compound with the chemical formula C5H5N. The compound is a derivative of pyridine with a methoxy group at the fourth position and a carboxylate ester at the second position. This structure suggests that it may have interesting chemical properties and potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related pyridine derivatives has been explored in several studies. For instance, a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides using a FeCl2/Et3N binary catalytic system has been reported . This method could potentially be adapted for the synthesis of methyl 4-methoxypyridine-2-carboxylate by modifying the starting materials and reaction conditions. Additionally, the synthesis of 4-methoxy-2,3,5-trimethylpyridine, a compound with a methoxy group at the fourth position, has been achieved through a multi-step process involving condensation, phosphoryl chloride reaction, and selective hydrogenolysis . These methods highlight the versatility of synthetic approaches for methoxy-substituted pyridine derivatives.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex and is often confirmed using various analytical techniques. For example, the structure of methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate was confirmed by IR and single crystal X-ray diffraction studies . Similarly, the crystal and molecular structures of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate were reported, providing insights into the arrangement of methoxy-substituted compounds . These studies suggest that detailed molecular structure analysis of methyl 4-methoxypyridine-2-carboxylate would likely involve similar techniques to ascertain its precise configuration.

Chemical Reactions Analysis

The reactivity of methoxy-substituted pyridine derivatives can be influenced by the presence of the methoxy group. For instance, the photo-methoxylation of methyl 2-pyridinecarboxylate is accelerated by 4-substituted pyridines, indicating that the position of the methoxy group can affect the rate of certain chemical reactions . Moreover, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involved a series of reactions including methoxylation and bromination, demonstrating the chemical transformations that such compounds can undergo . These reactions provide a basis for understanding the types of chemical processes that methyl 4-methoxypyridine-2-carboxylate might participate in.

Physical and Chemical Properties Analysis

Scientific Research Applications

Catalysis and Synthesis

Methyl 4-aminopyrrole-2-carboxylates were synthesized using a one-pot relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides. This process, utilizing a FeCl2/Et3N binary catalytic system, highlights the application of methyl 4-methoxypyridine-2-carboxylate in complex organic syntheses (Galenko et al., 2015).

NMR Analysis and Structural Verification

The compound played a crucial role in the NMR analysis and structural verification of hydroxytrichloropicolinic acids. This involved understanding the structures of complex chlorinated compounds and the use of chlorine-isotope effects in 13C NMR spectroscopy (Irvine et al., 2008).

Chemical Reactions and Rearrangements

Methyl 4-methoxypyridine-2-carboxylate is used in the study of chemical reactions like ring expansions and rearrangements. For instance, the preparation and rearrangement of methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate demonstrated complex reaction pathways leading to various derivatives (Bullock et al., 1972).

Drug Synthesis

The compound is integral in synthesizing various pharmacologically relevant compounds. For example, an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a component of a potent dopamine and serotonin receptor antagonist, involved the use of methyl 2-methoxypyridine-2-carboxylate (Hirokawa et al., 2000).

Photoluminescence and Antiproliferative Activity

Studies on ZnCl2 complexes with substituted-phenyl-2,2′:6′,2′′-terpyridine, including p-methoxy derivatives, exhibited photoluminescent properties and potent antiproliferative activity against various carcinoma cell lines. This research suggests its potential in developing new cancer therapeutics (Li et al., 2019).

Safety And Hazards

Methyl 4-methoxypyridine-2-carboxylate can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .

Future Directions

While specific future directions for Methyl 4-methoxypyridine-2-carboxylate are not mentioned in the literature, pyridine derivatives are of significant interest in various fields, including medicinal chemistry, materials science, and coordination chemistry . Therefore, it’s reasonable to expect ongoing research into the synthesis, properties, and applications of such compounds.

properties

IUPAC Name

methyl 4-methoxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-11-6-3-4-9-7(5-6)8(10)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDKENGKKYVJLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364008
Record name Methyl 4-methoxypyridine-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methoxypyridine-2-carboxylate

CAS RN

29681-43-4
Record name 2-Pyridinecarboxylic acid, 4-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29681-43-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-methoxypyridine-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-Methoxypyridine-2-carboxylate
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Synthesis routes and methods I

Procedure details

A mixture of methyl 4-chloropyridine-2-carboxylate (3.7 g), sodium metal (0.5 g) and methanol (100 ml) was stirred and heated to reflux for 8 hours. The mixture was evaporated and the residue was partitioned between ethyl acetate and water. The organic phase was dried (MgSO4) and evaporated to give methyl 4-methoxypyridine-2-carboxylate (3 g).
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Chloropyridine-2-carboxylic acid methyl ester hydrochloride (25 g, 0.12 mol) was dissolved in methanol (200 ml) and heated at reflux for 66 h. The solvent was evaporated and the residue partitioned between dichloromethane and saturated sodium hydrogencarbonate solution. The organic layer was washed with brine, dried over sodium sulphate and concentrated to give 4-methoxypyridine-2-carboxylic acid methyl ester (17.6 g, 88%) as a yellow crystalline solid. 1H NMR (360 MHz, CDCl3) δH 3.91 (3H, s), 4.02 (3H, s), 6.98 (1H, dd, J 3 and 6), 7.67 (1H, d, J 3), 8.54 (1H, d, J 6).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Kittaka, Y Sugano, M Otsuka, M Ohno - Tetrahedron, 1988 - Elsevier
A synthetic model for the metal binding site of bleomycin with a 4-methoxypyridine nucleus and atert-butyl group is shown to be comparable to bleomycin in terms of dioxygen activation. …
Number of citations: 59 www.sciencedirect.com

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